molecular formula C6H7NO B13680090 4-Hydroxy-4-methyl-2-pentynenitrile CAS No. 32837-87-9

4-Hydroxy-4-methyl-2-pentynenitrile

Cat. No.: B13680090
CAS No.: 32837-87-9
M. Wt: 109.13 g/mol
InChI Key: LAHLMBPINRTSLN-UHFFFAOYSA-N
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Description

4-Hydroxy-4-methyl-2-pentynenitrile is an organic compound with the molecular formula C6H7NO It is characterized by the presence of a hydroxyl group, a methyl group, and a nitrile group attached to a pentynyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-methyl-2-pentynenitrile typically involves the reaction of acetone with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions generally include a temperature range of 0-40°C and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous distillation processes to ensure high purity and yield. The use of catalysts such as ion exchange resins and magnesium hydroxide can enhance the efficiency of the reaction and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-methyl-2-pentynenitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-4-methyl-2-pentynenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-methyl-2-pentynenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-4-methyl-2-pentanone: Similar structure but lacks the nitrile group.

    4-Hydroxy-4-methyl-2-pentenoic acid: Contains a carboxylic acid group instead of a nitrile group.

Uniqueness

4-Hydroxy-4-methyl-2-pentynenitrile is unique due to the presence of both a hydroxyl group and a nitrile group on a pentynyl chain. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs .

Properties

CAS No.

32837-87-9

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

IUPAC Name

4-hydroxy-4-methylpent-2-ynenitrile

InChI

InChI=1S/C6H7NO/c1-6(2,8)4-3-5-7/h8H,1-2H3

InChI Key

LAHLMBPINRTSLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC#N)O

Origin of Product

United States

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